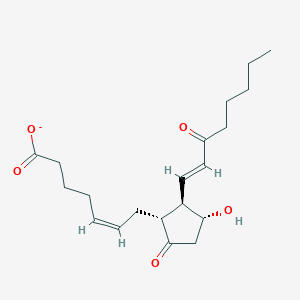
Carbamazepine-o-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamazepine-o-quinone is a dibenzoazepine, a member of ureas and a member of orthoquinones.
Scientific Research Applications
Biological Advanced Oxidation
Carbamazepine, through its metabolite carbamazepine-o-quinone, is involved in biological advanced oxidation processes. A study demonstrates this process using the pharmaceuticals clofibric acid, carbamazepine, atenolol, and propranolol. These substances are oxidized through a quinone redox cycling mechanism catalyzed by intracellular quinone reductase and ligninolytic enzymes of Trametes versicolor, indicating the potential of carbamazepine-o-quinone in environmental bioremediation (Marco-Urrea et al., 2010).
Carbamazepine Bioactivation
Carbamazepine-o-quinone plays a role in the bioactivation of carbamazepine. Research suggests that the conversion of carbamazepine metabolites to o-quinone species might be involved in carbamazepine-induced hypersensitivity. This study implicates cytochrome P450 enzymes, particularly CYP3A4, in the formation of 2,3-dihydroxycarbamazepine, followed by oxidation to a reactive o-quinone species, potentially contributing to carbamazepine-induced idiosyncratic toxicity (Pearce et al., 2008).
Neuroendocrine Effects
Studies on the neuroendocrine effects of carbamazepine indicate its influence on hormone responses in patients with depressive disorders. Carbamazepine was found to modify hormone responses to stimuli like thyrotropin-releasing hormone and arginine. These findings provide insights into the potential mechanisms of carbamazepine's action in affective illnesses (Joffe et al., 1986).
Pharmacokinetic Drug Interactions
Carbamazepine-o-quinone, as a metabolite of carbamazepine, is involved in significant pharmacokinetic drug interactions. Carbamazepine is known to interact with various drugs, affecting its own metabolism as well as the metabolism of other drugs. These interactions are critical in clinical settings, particularly for patients on multiple medications (Spina et al., 1996).
properties
Product Name |
Carbamazepine-o-quinone |
|---|---|
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2,3-dioxobenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H10N2O3/c16-15(20)17-11-4-2-1-3-9(11)5-6-10-7-13(18)14(19)8-12(10)17/h1-8H,(H2,16,20) |
InChI Key |
GONNJNYLBPEEPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=O)C(=O)C=C3N2C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



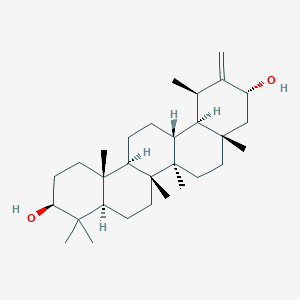

![Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate](/img/structure/B1264077.png)
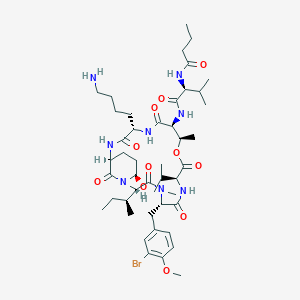

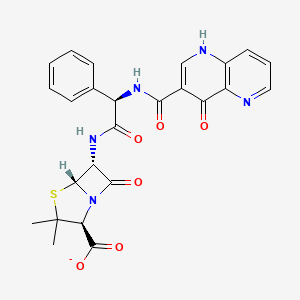

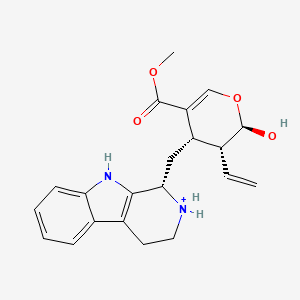

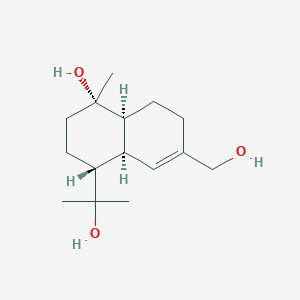
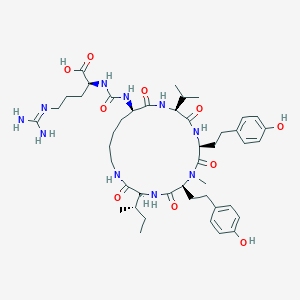
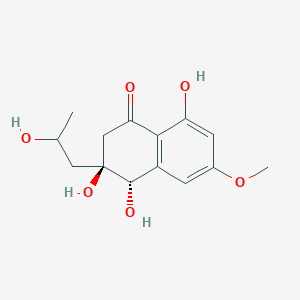
![N(4)-{alpha-D-mannosyl-(1->6)-[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->3)]-beta-D-mannosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosaminyl}-L-asparagine](/img/structure/B1264093.png)
